molecular formula C15H10FNO3S B2426387 [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 952982-50-2

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate

Cat. No.: B2426387
CAS No.: 952982-50-2
M. Wt: 303.31
InChI Key: CQQMUPISLNIISI-UHFFFAOYSA-N
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Description

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a complex organic compound that features a combination of isoxazole and thiophene rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorophenyl group adds to its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of ionic liquids can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate stands out due to its combined isoxazole and thiophene rings, which provide a unique set of chemical and biological properties. The presence of the fluorophenyl group further enhances its stability and reactivity.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3S/c16-11-5-3-10(4-6-11)13-8-12(17-20-13)9-19-15(18)14-2-1-7-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQMUPISLNIISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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